molecular formula C8H6FN3 B2854637 7-Fluoro-1,5-naphthyridin-3-amine CAS No. 2089650-61-1

7-Fluoro-1,5-naphthyridin-3-amine

Cat. No.: B2854637
CAS No.: 2089650-61-1
M. Wt: 163.155
InChI Key: JDITXLFDHDBEPS-UHFFFAOYSA-N
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Description

7-Fluoro-1,5-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a fluorine atom at the 7th position and an amine group at the 3rd position makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,5-naphthyridin-3-amine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts and solvents to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,5-naphthyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and reduced amine derivatives .

Scientific Research Applications

7-Fluoro-1,5-naphthyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,5-naphthyridin-3-amine involves its interaction with various molecular targets. For instance, it has been shown to inhibit Aurora kinases, which are crucial for cell division. The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1,5-naphthyridin-3-amine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor in various biological assays compared to its non-fluorinated counterparts .

Properties

IUPAC Name

7-fluoro-1,5-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDITXLFDHDBEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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